molecular formula C16H12N2O2S B3051288 1-tosyl-1H-indole-5-carbonitrile CAS No. 32685-23-7

1-tosyl-1H-indole-5-carbonitrile

Cat. No.: B3051288
CAS No.: 32685-23-7
M. Wt: 296.3 g/mol
InChI Key: XCOIQAXZQXWZSE-UHFFFAOYSA-N
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Description

1-Tosyl-1H-indole-5-carbonitrile (CAS: 32685-23-7) is a functionalized indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position and a cyano group at the 5-position of the indole ring. Its molecular formula is C₁₆H₁₂N₂O₂S, with a molar mass of 296.34 g/mol and a predicted density of 1.27±0.1 g/cm³ . The compound exhibits a high predicted boiling point of 524.3±52.0 °C, reflecting its thermal stability due to the electron-withdrawing tosyl and cyano groups . Its synthesis often involves nucleophilic substitution or coupling reactions, as demonstrated in the preparation of sulfur-containing macrocycles .

Properties

CAS No.

32685-23-7

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-5-carbonitrile

InChI

InChI=1S/C16H12N2O2S/c1-12-2-5-15(6-3-12)21(19,20)18-9-8-14-10-13(11-17)4-7-16(14)18/h2-10H,1H3

InChI Key

XCOIQAXZQXWZSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Effects

6-(Phenylthio)-1-tosyl-1H-indole-5-carbonitrile (8l)
  • Structure : Differs from 1-tosyl-1H-indole-5-carbonitrile by the addition of a phenylthio group at the 6-position.
  • Properties :
    • ¹H NMR (CDCl₃): δ 7.84 (d, J = 13.2 Hz, 2H), 7.62 (d, J = 3.6 Hz, 1H), 7.52–7.20 (m, aromatic protons), 2.38 (s, CH₃) .
    • ¹³C NMR : δ 145.7 (tosyl C), 136.6–116.3 (aromatic carbons), 21.6 (CH₃) .
    • HRMS : [M + H]⁺ = 405.0723 (C₂₂H₁₇N₂O₂S₂) .
5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b)
  • Structure: Features a methyl group at the 5-position, a phenyl group at the 3-position, and a cyano group at the 2-position.
  • Properties :
    • ¹H NMR : δ 1.81 (s, CH₃), 6.87–7.33 (m, aromatic protons), 10.8 (s, NH) .
    • MS : m/z 232.1 (M⁺) .
  • Comparison : The absence of a tosyl group reduces steric hindrance and electron-withdrawing effects, making this compound more nucleophilic at the indole nitrogen.
1-Acetyl-1H-indole-5-carbonitrile
  • Structure : Substitutes the tosyl group with an acetyl group at the 1-position.
  • Properties :
    • Molecular Formula : C₁₁H₈N₂O .
    • Purity : ≥98% .

Physical and Spectral Properties

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Features (¹H NMR) Reference
This compound C₁₆H₁₂N₂O₂S 296.34 δ 7.84 (d, J = 13.2 Hz, tosyl protons)
6-(Phenylthio)-1-tosyl-1H-indole-5-carbonitrile C₂₂H₁₇N₂O₂S₂ 405.07 δ 7.84 (d, J = 13.2 Hz, tosyl), δ 2.38 (CH₃)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile C₁₆H₁₂N₂ 232.1 δ 1.81 (s, CH₃), δ 10.8 (NH)
1-Acetyl-1H-indole-5-carbonitrile C₁₁H₈N₂O 184.19 Data not explicitly reported

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